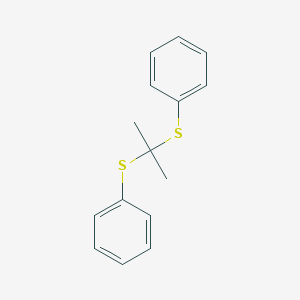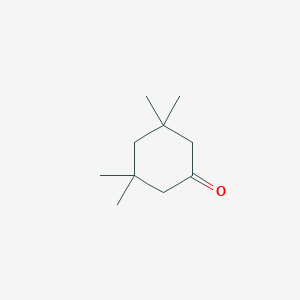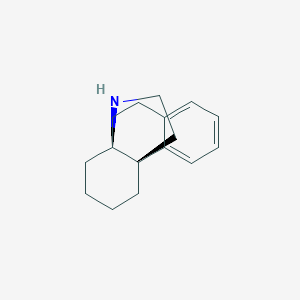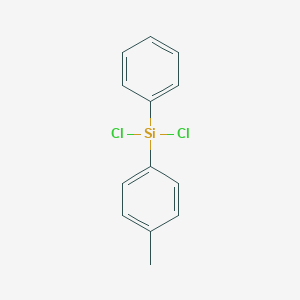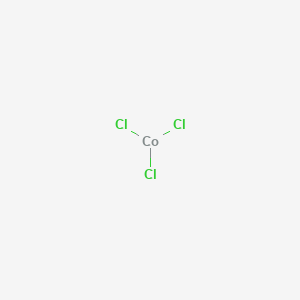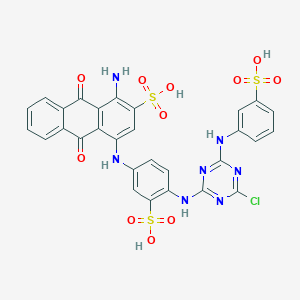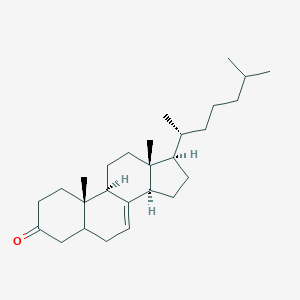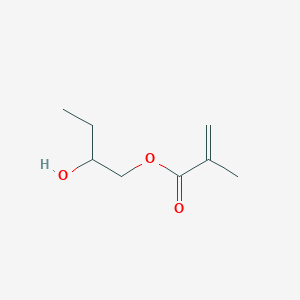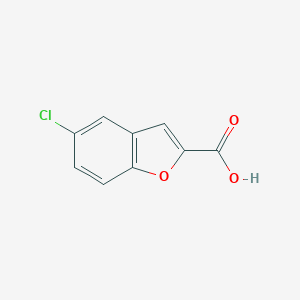
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a compound of significant interest in various fields of chemistry due to its unique structural features. It incorporates both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring, making it a versatile intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline has been explored in various studies. For instance, an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, prepared from 4-trifluoromethoxy aniline, showed a high reaction yield and purity (Ding Zhi-yuan, 2011).
Molecular Structure Analysis
Studies involving derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline have highlighted their structural characteristics. For example, the conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium in solid state shows that the trifluoromethoxy group is nearly perpendicular to the arene ring (F. Rose-munch et al., 1994).
Chemical Reactions and Properties
The chemical reactions and properties of this compound have been explored in various studies. For instance, Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, highlighting their liquid crystalline properties (Miyajima et al., 1995).
Physical Properties Analysis
Physical properties such as vibrational analysis have been studied for similar compounds. For example, Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, contributing to understanding the physical properties of related compounds (Revathi et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline and its derivatives have been a subject of interest in various studies. For example, Leroux et al. (2003) discussed the hydrogen/lithium permutation ("metalation") of trifluoromethoxy-substituted anilines, demonstrating the importance of this process in the synthesis of new compounds (Leroux et al., 2003).
Wissenschaftliche Forschungsanwendungen
Conformational Studies
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has been studied for its conformational properties in organometallic complexes. A study by Rose-munch et al. (1994) demonstrated that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring, suggesting unique structural characteristics for this compound in organometallic chemistry (Rose-munch et al., 1994).
Liquid Crystal Applications
This compound has been utilized in the synthesis of liquid crystals. Miyajima et al. (1995) synthesized derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline that exhibit stable smectic phases, indicating its potential in liquid crystal technology (Miyajima et al., 1995).
Synthetic Methodology
Pengju Feng and Ming‐Yu Ngai (2016) described a synthesis protocol for ortho-trifluoromethoxylated aniline derivatives using this compound. This method has implications for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Agrochemical Intermediate
An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was described by Ding Zhi-yuan (2011), indicating the significance of this compound in agrochemical synthesis (Zhi-yuan, 2011).
Material Science
In material science, the trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity make it an interesting component for study. Shuo Guo et al. (2017) explored its use in the synthesis of trifluoromethoxylated organic molecules, highlighting its importance in pharmaceuticals and agrochemicals (Guo et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGPCRHKPVHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591753 |
Source


|
| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
CAS RN |
409114-48-3 |
Source


|
| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

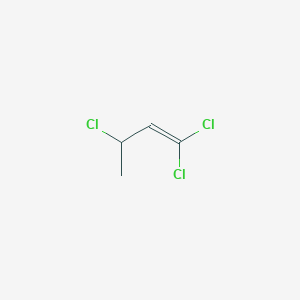
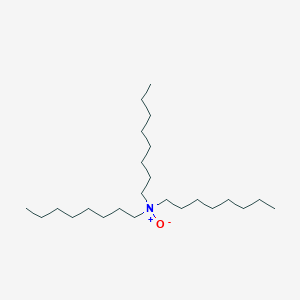
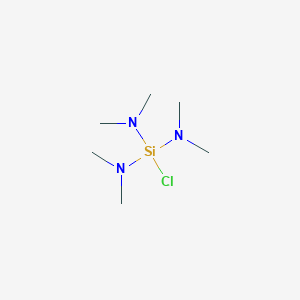
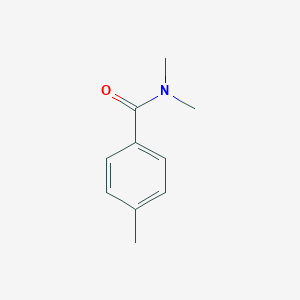
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
